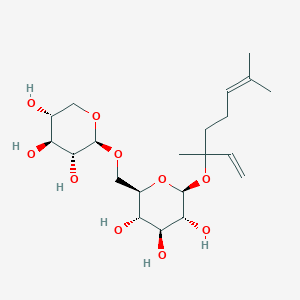
2-Methoxystypandrone
Overview
Description
Mechanism of Action
Target of Action
2-Methoxystypandrone (2-MS) is a potent dual inhibitor of the STAT3 and NF-κB pathways . The primary targets of 2-MS are Janus kinase 2 (JAK2) and IκB kinase (IKK) . These proteins are key players in the STAT3 and NF-κB signaling pathways, respectively .
Mode of Action
2-MS interacts with its targets, JAK2 and IKK, inhibiting their activities . This inhibition blocks the activation of the STAT3 and NF-κB pathways . The inhibitory effects of 2-MS on STAT3 and NF-κB signaling can be eliminated by DTT or glutathione and can last for 4 hours after a pulse treatment .
Biochemical Pathways
The STAT3 and NF-κB pathways play pivotal roles in cellular processes such as inflammation, cell growth, and apoptosis . By inhibiting JAK2 and IKK, 2-MS disrupts these pathways, leading to downstream effects that include the inhibition of cell growth and induction of apoptosis .
Result of Action
2-MS has been shown to inhibit cell survival and induce apoptosis in hepatocellular carcinoma (HCC) cells . It also blocks the formation of tumorspheres, which are clusters of cancer stem cells that can initiate tumor formation . These effects are particularly pronounced in cells with constitutively activated STAT3 or NF-κB signaling .
Action Environment
The action of 2-MS can be influenced by various environmental factors. For example, the presence of reducing agents like DTT or glutathione can eliminate the inhibitory effects of 2-MS on STAT3 and NF-κB signaling . The stability and efficacy of 2-MS under different environmental conditions require further investigation.
Biochemical Analysis
Biochemical Properties
2-Methoxystypandrone interacts with various enzymes and proteins, including Janus kinase 2 (JAK2) and IκB kinase (IKK) . It inhibits both interleukin-6-induced and constitutively-activated STAT3, as well as tumor necrosis factor-a-induced NF-jB activation .
Cellular Effects
This compound has been shown to inhibit growth and induce death of tumor cells, particularly those with constitutively-activated STAT3 or NF-jB signaling . It also improves the developmental competence of bovine embryos .
Molecular Mechanism
This compound exerts its effects at the molecular level by specifically inhibiting JAK and IKKb kinase activities . It blocks STAT3 and NF-jB pathways by covalently interacting with these kinases .
Temporal Effects in Laboratory Settings
The inhibitory effects of this compound on STAT3 and NF-jB signaling can last for 4 hours after a pulse treatment .
Metabolic Pathways
The specific metabolic pathways that this compound is involved in are not currently known. It has been shown to interact with enzymes such as JAK2 and IKK .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methoxystypandrone can be synthesized through a series of chromatographic purification steps from plant extracts. The process involves the use of column chromatography and various solvents such as ethyl acetate . The chemical structure is confirmed by spectroscopic analyses, including nuclear magnetic resonance and mass spectrometry .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 2-Methoxystypandrone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: It can undergo substitution reactions, particularly at the methoxy and hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and alkylating agents.
Major Products: The major products formed from these reactions include various quinone and hydroquinone derivatives, which can have different biological activities .
Scientific Research Applications
2-Methoxystypandrone has a wide range of scientific research applications:
Comparison with Similar Compounds
2-Ethoxystypandrone: Another naphthoquinone with similar biological activities, particularly in inhibiting signal transducer and activator of transcription 3 signaling.
Juglone: A structurally related compound with similar phytotoxic and anticancer properties.
Uniqueness: 2-Methoxystypandrone is unique due to its dual inhibition of Janus kinase 2 and I kappa B kinase, making it a potent inhibitor of both signal transducer and activator of transcription 3 and nuclear factor-kappa B pathways . This dual inhibition is not commonly observed in similar compounds, highlighting its potential as a therapeutic agent .
Properties
IUPAC Name |
6-acetyl-5-hydroxy-2-methoxy-7-methylnaphthalene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O5/c1-6-4-8-12(14(18)11(6)7(2)15)9(16)5-10(19-3)13(8)17/h4-5,18H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSHJHOVVYKCJJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=O)C=C(C2=O)OC)C(=C1C(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10234258 | |
| Record name | 1,4-Naphthalenedione, 6-acetyl-5-hydroxy-2-methoxy-7-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10234258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 2-Methoxystypandrone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033265 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
85122-21-0 | |
| Record name | 2-Methoxystypandrone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85122-21-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Naphthalenedione, 6-acetyl-5-hydroxy-2-methoxy-7-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085122210 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Naphthalenedione, 6-acetyl-5-hydroxy-2-methoxy-7-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10234258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methoxystypandrone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033265 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
187 °C | |
| Record name | 2-Methoxystypandrone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033265 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-5,10,15,20,30,35-hexakis(hydroxymethyl)-25-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol](/img/structure/B152034.png)










